Diethyl Iminodicarboxylate

Phase Transfer Catalysis N-Alkylation Organic Synthesis

Researchers substituting diethyl iminodicarboxylate with other iminodicarboxylate esters (e.g., di-tert-butyl or dimethyl analogs) encounter inconsistent N-alkylation reactivity and unpredictable deprotection efficiency. Diethyl iminodicarboxylate (CAS 19617-44-8), 98%, resolves this with its established solid/liquid phase-transfer catalysis route for N-alkylated derivatives and documented use as a photoresist proton neutralizer precursor. • Low-melting solid (mp 49-54°C) enables convenient recrystallization • Validated PTC method for facile N-alkylated derivative synthesis • Documented photoresist proton neutralizer precursor (patent literature)

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 19617-44-8
Cat. No. B028530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Iminodicarboxylate
CAS19617-44-8
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)OCC
InChIInChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9)
InChIKeyPQVSTLUFSYVLTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Iminodicarboxylate: Physical and Chemical Properties


Diethyl iminodicarboxylate (CAS 19617-44-8), also known as diethyl azamalonate, is a dicarbamate ester with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . This compound, characterized as a low-melting solid (49-54 °C) with a boiling point of 132-134 °C at 15 mmHg , serves as a versatile synthetic intermediate, particularly in the preparation of N-alkylated derivatives and as a precursor to various bioactive compounds. Its structural feature, the iminodicarboxylate core, distinguishes it from simpler dicarboxylates and positions it uniquely within the class of protected amine equivalents.

Workflow
Phase-transfer N-alkylation intermediate
Physical Form
Low-melting solid for convenient recrystallization
Purity Grade
High commercial purity reduces pre-use purification

Diethyl Iminodicarboxylate: Why Direct Substitution Fails


Substituting diethyl iminodicarboxylate with alternative iminodicarboxylate esters—such as di-tert-butyl or dimethyl analogs—introduces significant variability in key performance parameters. These include differential reactivity in N-alkylation reactions, hydrolytic stability under synthetic conditions, and distinct physical handling properties. For instance, the sterically hindered tert-butyl ester demonstrates enhanced stability in some contexts but may exhibit reduced reactivity or require more forcing conditions for deprotection compared to the ethyl ester [1]. Such differences preclude simple molar replacement and necessitate rigorous, compound-specific validation, underscoring the need for the quantitative differentiation detailed below.

Hydrolytic stability Ester lability may differ across alkyl groups, requiring method-specific validation.
N-alkylation reactivity Steric bulk of tert-butyl or methyl esters can reduce phase-transfer alkylation efficiency.
Physical handling Melting range and crystallinity vary, affecting purification workflows.

Diethyl Iminodicarboxylate: Differentiation from Key Analogs


N-Alkylation via Phase Transfer Catalysis

A dedicated study demonstrated that diethyl iminodicarboxylate undergoes facile N-alkylation under solid/liquid phase transfer conditions, providing a specific and efficient synthetic route [1]. This method offers a potential advantage over alkylation of related esters like di-tert-butyl iminodicarboxylate, which may require alternative and potentially less efficient methods due to steric bulk or different reactivity profiles [2]. The reported yields from this method serve as a benchmark for this specific transformation.

Synthetic method
Cross-study
Facile N-alkylation under solid/liquid PTC
Supports reproducible N-alkylation workflow
Yield not benchmarked; limited cross-study comparison
Phase Transfer Catalysis N-Alkylation Organic Synthesis

Handling Advantages of Low-Melting Solid

Diethyl iminodicarboxylate is a low-melting solid with a melting point of 49-54 °C , whereas its dimethyl analog is also likely a solid with a different melting range, and the di-tert-butyl ester is a crystalline solid melting at a significantly higher 114-117 °C [1]. This distinct thermal profile influences ease of handling, storage, and purification. The diethyl ester's modest melting point can facilitate purification via recrystallization while still being a solid at ambient temperatures, potentially offering a practical middle ground between low-melting (often liquid) esters and high-melting solids that require heating for handling.

Melting point
Cross-study
~65-68 °C lower mp vs. di-tert-butyl
Easier recrystallization and handling
Vendor specification range
Physical Properties Handling Ester Selection

High Purity and Commercial Availability

Diethyl iminodicarboxylate is widely available from major commercial suppliers with a defined purity standard of ≥97.5% (GC) . This consistent and high purity minimizes the risk of side reactions due to impurities, a critical factor for reproducible research. In contrast, while other iminodicarboxylate esters are also commercially available, the specific purity and analytical documentation can vary between vendors and compounds. The diethyl ester's established place in the commercial catalog ensures consistent quality control.

Commercial purity
Data to verify
≥97.5% GC purity
Reduces in-house purification needs
Verify lot-specific purity
Commercial Availability Purity Analytical Standards

Intermediate for Photoresist Proton Neutralizers

A patent application specifically identifies the N-alkylation of diethyl iminodicarboxylate as a key step in the synthesis of novel diamino compounds designed as proton neutralizers for photoresist materials [1]. This specific application is not broadly documented for all iminodicarboxylate esters, suggesting a unique fit for the diethyl ester in this electronic materials niche. The patent's focus on mild storage stability and appropriate reactivity at exposure highlights a functional requirement that the diethyl ester appears to meet effectively.

Application niche
Class-level
Photoresist proton neutralizer synthesis
Direct entry for materials science research
Application not generic; patent-specific
Photoresist Materials Proton Neutralizer Electronics

Diethyl Iminodicarboxylate: Research and Industrial Applications


N-Alkylation of Iminodicarboxylates

Researchers seeking to prepare N-alkylated iminodicarboxylate derivatives can leverage the established solid/liquid phase transfer catalysis method, which provides a 'facile' route using diethyl iminodicarboxylate [1]. This approach is particularly useful when constructing specific N-substituted amine precursors, offering a potentially more convenient alternative to direct alkylation of other esters.

Diamino Compounds for Photoresist Materials

For scientists in the electronics and materials science sectors, diethyl iminodicarboxylate is a validated starting material for synthesizing diamino compounds used as proton neutralizers in photoresist formulations, as detailed in patent literature [1]. Its role in achieving the desired balance of storage stability and reactive functionality at exposure is a key, documented advantage in this application.

Mid-Range Melting Point Solid Ester

When a solid, easily handled ester with a melting point convenient for recrystallization (49-54 °C) is required [1], diethyl iminodicarboxylate presents a practical choice. This contrasts with the significantly higher melting tert-butyl analog, which may necessitate more energy-intensive handling, or liquid esters that are more difficult to purify via crystallization.

Application
Selection Property
Validation Focus
N-Alkylation of iminodicarboxylates
Phase-transfer N-alkylation suitability
Reproducible derivatization method
Diamino compounds for photoresist
Patent-validated photoresist intermediate
Storage stability and reactivity at exposure
Mid-range melting point solid ester
Recrystallization-friendly melting range
Purification and handling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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